molecular formula C21H20Br4O2 B7798315 Tetrabromobisphenol A diallyl ether CAS No. 37769-31-6

Tetrabromobisphenol A diallyl ether

Cat. No.: B7798315
CAS No.: 37769-31-6
M. Wt: 624.0 g/mol
InChI Key: PWXTUWQHMIFLKL-UHFFFAOYSA-N
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Description

Tetrabromobisphenol A diallyl ether is a brominated flame retardant extensively used in various industries. It is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in electronics, textiles, and plastics. its widespread use has raised environmental and health concerns due to its potential neurotoxic and endocrine-disrupting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabromobisphenol A diallyl ether is synthesized through the etherification reaction of tetrabromobisphenol A sodium salt with allyl bromide. The reaction typically occurs in the presence of a base, such as sodium hydroxide, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification and crystallization to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tetrabromobisphenol A diallyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various brominated derivatives and substituted compounds, which can have different properties and applications depending on the specific reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism by which tetrabromobisphenol A diallyl ether exerts its effects involves its interaction with various molecular targets and pathways. It can mimic thyroid hormones and bind to transport proteins, interfering with normal thyroid hormone activity. Additionally, it can disrupt endocrine functions by interacting with estrogen and androgen receptors .

Comparison with Similar Compounds

Similar Compounds

  • Tetrabromobisphenol A bis(2,3-dibromopropyl ether)
  • Tetrabromobisphenol A bis(2-hydroxyethyl ether)
  • Tetrabromobisphenol A bis(allyl ether)

Uniqueness

Tetrabromobisphenol A diallyl ether is unique due to its specific chemical structure, which imparts distinct properties such as higher stability and effectiveness as a flame retardant. Its ability to undergo various chemical reactions also makes it a versatile compound for different applications .

Properties

IUPAC Name

1,3-dibromo-5-[2-(3,5-dibromo-4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXTUWQHMIFLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OCC=C)Br)C2=CC(=C(C(=C2)Br)OCC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029327
Record name Tetrabromobisphenol A diallyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25327-89-3, 37769-31-6
Record name Tetrabromobisphenol A diallyl ether
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Record name Tetrabromobisphenol A diallyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Isopropylidenebis(4-allyloxydibromobenzene)
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Record name Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propen-1-yloxy)-
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Record name Tetrabromobisphenol A diallyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene]
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Record name 1,1'-isopropylidenebis(4-allyloxydibromobenzene)
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Record name 1,1'-ISOPROPYLIDENEBIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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